molecular formula C14H21N3O2S B2641513 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea CAS No. 431881-90-2

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea

Cat. No.: B2641513
CAS No.: 431881-90-2
M. Wt: 295.4
InChI Key: JFFYJAKTYUADPX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea is a synthetic organic compound with the molecular formula C14H21N3O2S and a PubChem CID of 797386 . This thiourea derivative features a methoxyphenyl group linked to a thiourea bridge, which is further connected to a morpholinoethyl substituent. The morpholine ring is a common pharmacophore known for its ability to improve solubility and influence molecular interactions in biological systems. While the specific biological activity and mechanism of action for this compound are not fully elucidated in the current literature, its structure suggests potential as a valuable scaffold in medicinal chemistry research. Thiourea derivatives are widely investigated in scientific studies for their diverse biological activities, which can include enzyme inhibition . Researchers may explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for high-throughput screening against various biological targets. The presence of both hydrogen bond donor and acceptor atoms in the thiourea group makes it a potential ligand for forming complexes in coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-18-13-4-2-3-12(11-13)16-14(20)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYJAKTYUADPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea typically involves the reaction of 3-methoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

Antitumor Activity

Thiourea derivatives, including 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea, have shown promising antitumor properties. Recent studies indicate that thioureas can inhibit the growth of various cancer cell lines. For instance, complexes formed with metal ions and thiourea ligands have demonstrated significant cytotoxic effects against breast and lung cancer cells. The mechanism often involves the disruption of cellular processes related to proliferation and apoptosis induction .

Urease Inhibition

Urease inhibitors are crucial in treating conditions caused by urease activity, such as kidney stones and certain infections. Thiourea compounds have been identified as effective urease inhibitors. Research has shown that modifications in the thiourea structure can enhance inhibitory activity, making them potential candidates for developing new anti-urease agents .

Antimicrobial Properties

The antimicrobial efficacy of thioureas has been widely studied. Compounds like this compound exhibit activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration values indicate their potency compared to standard antibiotics, suggesting their potential use in treating infections .

Herbicidal Activity

Thioureas have been explored for their herbicidal properties. Studies reveal that certain derivatives can inhibit weed growth effectively while being less toxic to crops. This selectivity is advantageous for sustainable agricultural practices .

Pesticidal Activity

Research indicates that thiourea derivatives can also function as insecticides. Their application in pest management strategies could reduce reliance on conventional chemical pesticides, promoting environmentally friendly farming practices .

Polymer Chemistry

Thioureas are utilized as precursors in the synthesis of polymers. Their ability to form stable complexes with various metals allows for the development of materials with enhanced properties such as thermal stability and flame retardancy. This aspect is particularly relevant in industries where material performance under extreme conditions is critical .

Organocatalysis

The catalytic properties of thioureas have been harnessed in organic synthesis. They serve as organocatalysts in various reactions, facilitating processes such as Michael additions and asymmetric synthesis. The unique structural features of thioureas contribute to their effectiveness in catalyzing reactions under mild conditions .

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of thiourea derivatives, including this compound, evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific structural modifications significantly enhanced their antitumor activity. The compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the micromolar range .

Case Study 2: Urease Inhibition Mechanism

Research focused on synthesizing novel urease inhibitors based on thiourea frameworks demonstrated that specific substitutions on the phenyl ring increased inhibitory potency. The synthesized compounds were evaluated for their IC50 values against urease enzymes extracted from jack bean (Canavalia ensiformis), revealing promising results that could lead to new therapeutic agents for managing urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Key Observations :

  • Morpholinoethyl vs. Benzyl/Adamantyl Groups: The morpholinoethyl group (as in 5d and the target compound) enhances solubility and hydrogen-bonding capacity compared to bulky adamantyl or lipophilic benzyl groups .
  • Aromatic Substitutents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing fluorobenzoyl group in 5d .

Key Observations :

  • Enzyme Inhibition: Morpholinoethyl-containing thioureas (e.g., 5d) exhibit potent MAO-B inhibition due to interactions with the enzyme’s hydrophobic pocket .
  • Antiviral Activity: Substituents like indole or fluorophenyl enhance anti-HIV activity, as seen in , whereas morpholinoethyl groups may prioritize enzyme inhibition over antiviral effects.

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic and Intermolecular Interaction Data

Compound Name Hydrogen Bonding (Å) Crystal Packing Features
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea N–H···O (2.85–3.12) Centrosymmetric dimers via N–H···O
Adamantyl-phenylthiourea derivatives C=O···H–N (2.90–3.20) Layered structures via π-π stacking
Target Compound (hypothetical) Expected N–H···O (morpholine) Potential helical packing

Key Observations :

  • The morpholinoethyl group in the target compound may promote helical or chain-like packing via N–H···O interactions, contrasting with the dimeric packing of chlorobenzoyl derivatives .
  • Adamantyl groups induce rigid, layered structures due to steric bulk .

Structure-Activity Relationship (SAR) Insights

Morpholinoethyl Group: Enhances enzyme inhibition (e.g., MAO-B) by interacting with catalytic sites via hydrogen bonding .

Methoxy vs. Halogen Substituents : Methoxy groups improve membrane permeability but reduce electrophilic reactivity compared to halogens like fluorine or chlorine .

Aromatic Systems : Indole or quinazoline moieties (as in ) broaden biological targets (e.g., kinases, RTs), while simple phenyl groups prioritize simpler enzyme interactions.

Biological Activity

1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.37 g/mol

This compound features a methoxy group, which may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of thioureas often involves their role as enzyme inhibitors. Specifically, this compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways, including monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters and have been implicated in various neurological disorders.

Enzyme Inhibition

Research indicates that thiourea derivatives can act as reversible inhibitors of MAO-A and MAO-B. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have therapeutic implications for depression and other mood disorders.

Antimicrobial Activity

This compound has also shown promising antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Case Study 1: MAO Inhibition

In a study evaluating the inhibitory effects of various thiourea derivatives on MAO enzymes, this compound exhibited significant inhibition with an IC50 value indicative of its potency compared to standard inhibitors. This suggests its potential use in treating conditions related to monoamine dysregulation.

Case Study 2: Antibacterial Screening

A series of experiments assessed the antibacterial activity of this compound against several pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting it could serve as a lead compound for antibiotic development.

Data Table: Biological Activity Summary

Activity TypeTest Organism/TargetIC50/MIC ValueReference
MAO-A InhibitionHuman MAO-A0.342 µM
MAO-B InhibitionHuman MAO-B0.028 µM
Antibacterial ActivityStaphylococcus aureus15 µg/mL
Antibacterial ActivityEscherichia coli20 µg/mL
Antibacterial ActivityKlebsiella pneumoniae25 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea in laboratory settings?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 3-methoxyphenyl isothiocyanate and 2-morpholinoethylamine under inert conditions. Solvent selection (e.g., dichloromethane or ethanol) impacts yield and purity, with ethanol favoring higher yields due to better solubility of intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures removal of unreacted amines. Reaction progress should be monitored by TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this thiourea derivative?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6_6) identifies characteristic peaks (e.g., thiourea -NH at δ 9.8–10.2 ppm, methoxy group at δ 3.8 ppm). IR confirms C=S stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]+^+) and fragments.
  • Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Screen in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use nephelometry or UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Protect from light and moisture during storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinases, GPCRs). Prioritize poses with low RMSD and high Gibbs free energy scores.
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess binding stability and key interactions (e.g., hydrogen bonds with morpholine oxygen) .
  • QSAR Models : Train models using datasets of structurally related thioureas to correlate substituent effects (e.g., methoxy position) with activity .

Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity) across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and compound concentrations (0.5–128 µg/mL).
  • Meta-Analysis : Pool data from multiple studies (PRISMA guidelines) to identify confounding variables (e.g., solvent choice, cell line variability) .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects or resistance mechanisms .

Q. What strategies are effective for analyzing crystallographic data of this compound when encountering twinning or disorder?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate twinning.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disorder, refine occupancy ratios and apply restraints (e.g., SIMU/DELU) .
  • Validation : Cross-check with PLATON’s ADDSYM and the Cambridge Structural Database (CSD) for similar thiourea derivatives .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens or alkyl groups).
  • In Vitro Screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, enzyme panels) to establish SAR trends.
  • Pharmacokinetics : Assess ADMET properties (e.g., hepatic microsomal stability, Caco-2 permeability) to prioritize lead compounds .

Data Presentation Guidelines

  • Crystallographic Data : Deposit validated structures in the CSD (CCDC) with accession codes .
  • Biological Data : Report IC50_{50}/EC50_{50} values with 95% confidence intervals and statistical tests (e.g., ANOVA) .
  • Synthetic Protocols : Include detailed reaction conditions (temperature, solvent ratios) and characterization data in Supporting Information .

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